Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate

Molecular complexity Heavy atom count Lipophilicity prediction

Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate (CAS 1374651‑44‑1) is a fully substituted β‑alanine derivative bearing a 2,4‑dinitro‑5‑phenoxyphenyl chromophore, a pyridin‑2‑ylmethyl metal‑coordinating arm, and a methyl ester handle [REFS‑1]. Its molecular formula C₂₂H₂₀N₄O₇ (MW 452.42 g·mol⁻¹) results in a topological polar surface area of ≈138 Ų and a predicted pKₐ of 3.79, defining its ionization state under physiological and analytical conditions [REFS‑1].

Molecular Formula C22H20N4O7
Molecular Weight 452.4 g/mol
Cat. No. B12100823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate
Molecular FormulaC22H20N4O7
Molecular Weight452.4 g/mol
Structural Identifiers
SMILESCOC(=O)CCN(CC1=CC=CC=N1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OC3=CC=CC=C3
InChIInChI=1S/C22H20N4O7/c1-32-22(27)10-12-24(15-16-7-5-6-11-23-16)18-14-21(33-17-8-3-2-4-9-17)20(26(30)31)13-19(18)25(28)29/h2-9,11,13-14H,10,12,15H2,1H3
InChIKeyXXGMVWDZHMWMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate – Structural Identity & Physicochemical Baseline for Procurement Decisions


Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate (CAS 1374651‑44‑1) is a fully substituted β‑alanine derivative bearing a 2,4‑dinitro‑5‑phenoxyphenyl chromophore, a pyridin‑2‑ylmethyl metal‑coordinating arm, and a methyl ester handle [REFS‑1]. Its molecular formula C₂₂H₂₀N₄O₇ (MW 452.42 g·mol⁻¹) results in a topological polar surface area of ≈138 Ų and a predicted pKₐ of 3.79, defining its ionization state under physiological and analytical conditions [REFS‑1]. The compound is currently available from specialty chemical suppliers for research use only [REFS‑1].

Why Simple In‑Class Analogs Cannot Substitute Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate


This compound integrates three orthogonal functional modules—a dinitrophenoxy chromophore/quencher, a pyridylmethyl ligand, and a methyl ester—into a single scaffold, enabling multimodal detection and derivatisation that cannot be replicated by separately sourcing a DNP‑amino acid, a pyridine ligand, and a protected β‑alanine and mixing them post‑hoc [REFS‑1][REFS‑2]. Substituting even the closest analog (the 5‑fluoro‑2,4‑dinitrophenyl congener, CAS 1351393‑98‑0) removes the phenoxy ether and alters lipophilicity, hydrogen‑bond acceptor count, and UV‑Vis signature [REFS‑2], while replacing the methyl ester with a free acid or tert‑butyl ester shifts the reactivity profile away from the controlled acylation window required in probe or prodrug assembly [REFS‑1]. The quantitative evidence below demonstrates where these structural differences translate into measurable property gaps.

Quantitative Differentiation Evidence for Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate vs. Closest Analogs


Molecular Weight and Heavy‑Atom Count Differentiate the Target from the 5‑Fluoro Analog

Relative to its closest commercially listed analog, methyl 3-((5-fluoro-2,4-dinitrophenyl)(pyridin-2-ylmethyl)amino)propanoate (CAS 1351393‑98‑0), the target compound incorporates a phenoxy substituent in place of fluorine, increasing the molecular weight by 74.1 Da and adding six non‑hydrogen atoms [REFS‑1][REFS‑2]. This larger scaffold expands the accessible chemical space for hydrophobic binding pockets and increases the number of rotatable bonds, which may influence conformational entropy upon target engagement.

Molecular complexity Heavy atom count Lipophilicity prediction

Predicted Ionization State (pKₐ) Distinguishes the Compound from Common DNP‑Amino Acid Derivatives

The predicted acid dissociation constant (pKₐ) of the tertiary ammonium group is 3.79 ± 0.12 [REFS‑1], indicating that the compound remains predominantly neutral (>99 % uncharged) at physiological pH 7.4. In contrast, the simpler secondary‑amine congener N‑(2,4‑dinitrophenyl)‑β‑alanine methyl ester (not bearing a pyridylmethyl substituent) typically exhibits a pKₐ near 5‑6 due to the less hindered secondary amine, leading to partial protonation at neutral pH and altered membrane permeability.

pKa prediction Ionization state Bioavailability

Built‑In Dinitrophenoxy Chromophore: UV‑Vis Absorbance for Label‑Free Detection

The 2,4‑dinitrophenoxy moiety functions as an intrinsic chromophore with a characteristic absorbance maximum at approximately 360 nm (ε ≈ 1.5 × 10⁴ M⁻¹·cm⁻¹), a feature absent in non‑nitrated phenyl analogs [REFS‑3]. This property enables quantification of the compound by HPLC‑UV without requiring fluorescent or radioactive labeling, a significant advantage over analogs lacking the dinitro group, such as methyl 3-((pyridin-2-ylmethyl)amino)propanoate, which lacks strong absorbance above 260 nm.

Chromophore UV-Vis absorbance Label-free detection

Methyl Ester as a Latent Carboxylic Acid: Superior Stability and Controlled Reactivity vs. Free Acid or tert‑Butyl Ester

The methyl ester of the target compound offers a balance of storage stability and on‑demand reactivity: it is resistant to spontaneous hydrolysis under anhydrous conditions (half‑life > 1 year at 25 °C), yet undergoes clean saponification to the free acid with 1 M LiOH in THF/H₂O within 2 h [REFS‑4]. In contrast, the tert‑butyl ester analog requires strong acid (TFA) for deprotection, which may cleave the dinitrophenyl ether, while the free acid form is prone to decarboxylation or salt formation that complicates downstream coupling.

Ester reactivity Protecting group strategy Bioconjugation

Pyridin‑2‑ylmethyl Arm as a Metal‑Chelating Module: Potential for Catalytic or Metallodrug Applications

The pyridin‑2‑ylmethyl substituent provides a neutral N‑donor site capable of forming stable 5‑membered chelate rings with transition metals such as Cu(II) and Zn(II). Reported stability constants for analogous N‑(pyridin‑2‑ylmethyl)‑β‑alanine ligands with Cu(II) are in the range log K ≈ 8‑10 [REFS‑5]. Analogs lacking the pyridinylmethyl group (e.g., N‑(2,4‑dinitrophenyl)‑β‑alanine methyl ester) cannot chelate metals, limiting their utility in catalytic or metallodrug design.

Metal coordination Ligand design Metallodrug

High‑Value Application Scenarios for Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate Based on Quantitative Evidence


Fluorescent Probe Design Utilizing the Dinitrophenoxy Chromophore as a Quencher or Reporter

The intrinsic DNP chromophore (λmax ≈360 nm) [REFS‑3] allows the compound to be incorporated into FRET‑based probes where it can act as a dark quencher for fluorophores emitting in the visible region, or as a reporter that releases a colored product upon enzymatic reduction. The methyl ester handle permits conjugation to peptide or oligonucleotide scaffolds via mild saponification/amidation [REFS‑4], while the pyridylmethyl group can coordinate a luminescent lanthanide for time‑resolved assays [REFS‑5].

Metal‑Chelating Building Block for Catalytic or Therapeutic Metallocomplexes

The pyridin‑2‑ylmethyl group provides a stable Cu(II) or Zn(II) binding site (log K ≈ 8‑10) [REFS‑5], enabling the synthesis of heteroleptic metal complexes that retain the DNP chromophore for spectroscopic monitoring. The larger scaffold and higher lipophilicity compared to the 5‑fluoro analog [REFS‑1][REFS‑2] may enhance cellular uptake of the resulting metallodrug candidates.

Multimodal Chemical Biology Tool Requiring Simultaneous Detection, Chelation, and Bioconjugation

The compound uniquely combines a UV‑detectable tag, a metal‑binding motif, and an activatable ester in a single entity [REFS‑1][REFS‑3][REFS‑5]. This eliminates the need for three separate building blocks and simplifies the workflow for activity‑based protein profiling or affinity labeling experiments where spatial proximity of these functions is critical.

Prodrug or Pro‑fluorophore Scaffold with Triggered Release via Nitroreductase or Thiolysis

The dinitrophenoxy ether can be cleaved by nitroreductase enzymes overexpressed in hypoxic tumor microenvironments or by intracellular thiols [REFS‑3]. The neutral ionization state at physiological pH (pKₐ = 3.79) [REFS‑1] facilitates passive membrane diffusion, while the methyl ester can be hydrolysed intracellularly to trap the released payload, making the compound a versatile platform for stimulus‑responsive delivery systems.

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